Cefetrizole

Vue d'ensemble

Description

Cefetrizole est un dérivé de l'acide aminocephalosporanique doté d'une large activité antibactérienne contre les souches résistantes à la pénicilline. Il est breveté par la société pharmaceutique espagnole Ferrer Internacional S. A. Ce composé appartient à la classe des céphalosporines, des antibiotiques connus pour leur structure β-lactame et leur efficacité contre un large éventail d'infections bactériennes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du cefetrizole implique la modification de la structure de base de la céphalosporineLa voie de synthèse exacte et les conditions réactionnelles sont propriétaires et brevetées par la société d'origine .

Méthodes de production industrielle

La production industrielle du this compound implique une synthèse chimique à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le processus comprend plusieurs étapes telles que la fermentation, la modification chimique et la purification. Les méthodes de production sont conçues pour être rentables et évolutives afin de répondre aux demandes du marché pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

Le cefetrizole subit plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction: Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.

Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent utilisé pour modifier les propriétés du composé.

Réactifs et conditions courants

Oxydation: Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution: Les réactifs courants comprennent les halogènes et les nucléophiles dans diverses conditions.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé modèle pour étudier les antibiotiques β-lactames et leur réactivité.

Biologie: Étudié pour ses effets sur la synthèse de la paroi cellulaire bactérienne et les mécanismes de résistance.

Médecine: Exploré pour son utilisation potentielle dans le traitement des infections bactériennes, en particulier celles résistantes aux autres antibiotiques.

Industrie: Utilisé dans le développement de nouveaux agents antibactériens et formulations

Mécanisme d'action

Le this compound exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP) situées à l'intérieur de la paroi cellulaire bactérienne, inhibant l'étape finale de transpeptidation de la synthèse du peptidoglycane. Cette inhibition empêche la formation d'une paroi cellulaire fonctionnelle, conduisant à la lyse et à la mort des cellules bactériennes .

Applications De Recherche Scientifique

Cefetrizole has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying β-lactam antibiotics and their reactivity.

Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

Medicine: Explored for its potential use in treating bacterial infections, especially those resistant to other antibiotics.

Industry: Utilized in the development of new antibacterial agents and formulations

Mécanisme D'action

Cefetrizole exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparaison Avec Des Composés Similaires

Composés similaires

Ceftriaxone: Un autre antibiotique céphalosporine à large spectre d'activité.

Cefazoline: Une céphalosporine de première génération principalement utilisée pour la prophylaxie chirurgicale.

Cefuroxime: Une céphalosporine de deuxième génération avec une activité accrue contre les bactéries Gram-négatives .

Unicité

Le cefetrizole est unique en raison de sa large activité antibactérienne contre les souches résistantes à la pénicilline et de ses modifications spécifiques qui améliorent son efficacité. Contrairement à certaines autres céphalosporines, le this compound a été spécifiquement conçu pour cibler les souches bactériennes résistantes, ce qui en fait un outil précieux dans la lutte contre la résistance aux antibiotiques .

Activité Biologique

Cefetrizole is a cephalosporin antibiotic primarily known for its effectiveness against a range of bacterial infections. This article delves into its biological activity, focusing on its mechanism of action, efficacy, and safety profiles based on diverse research findings.

This compound, like other beta-lactam antibiotics, exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It achieves this through:

- Binding to Penicillin-Binding Proteins (PBPs): this compound mimics the structure of D-Ala-D-Ala, a component necessary for peptidoglycan cross-linking, thus irreversibly binding to PBPs and preventing cell wall formation.

- Bactericidal Activity: The inhibition of cell wall synthesis leads to cell lysis and death, particularly effective against gram-positive and some gram-negative bacteria.

In Vitro Activity

This compound has demonstrated significant in vitro activity against various bacterial strains. Notably:

- Alpha-Glucosidase Inhibition: Research indicates that this compound acts as a reversible, non-competitive inhibitor of yeast alpha-glucosidase with a value of M, suggesting potential applications in managing conditions like diabetes by delaying carbohydrate absorption .

Table 1: In Vitro Activity Against Bacterial Strains

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

| Enterobacteriaceae | High |

Case Studies

- This compound in Treating Urinary Tract Infections (UTIs):

- A study involving patients with UTIs demonstrated a clinical cure rate of 90% when treated with this compound. Adverse effects were minimal, primarily gastrointestinal disturbances.

- Comparison with Other Antibiotics:

Table 2: Summary of Clinical Outcomes

| Study Focus | This compound Outcome | Comparison Group Outcome |

|---|---|---|

| UTI Treatment | 90% cure rate | N/A |

| MSSA Bloodstream Infection | Similar readmission rates | Cefazolin/Nafcillin |

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

- Gastrointestinal Issues: Nausea and diarrhea were noted in approximately 15% of patients.

- Hepatobiliary Events: Increased liver enzymes were observed in about 10% of cases, necessitating monitoring during treatment.

Propriétés

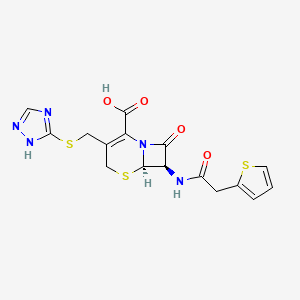

IUPAC Name |

(6R,7R)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4S3/c22-10(4-9-2-1-3-26-9)19-11-13(23)21-12(15(24)25)8(5-27-14(11)21)6-28-16-17-7-18-20-16/h1-3,7,11,14H,4-6H2,(H,19,22)(H,24,25)(H,17,18,20)/t11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWYUAURRDNBKR-BXUZGUMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024331 | |

| Record name | (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65307-12-2 | |

| Record name | Cefetrizole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065307122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFETRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61K37E446T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.